2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
Description
Properties
IUPAC Name |
[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-6-8-14(9-7-13)11-20(2)16(21)12-23-18(22)15-5-4-10-19-17(15)24-3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYMDXUEPOWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: An organic compound with similar structural features, used in organic synthesis and as a precursor for pharmaceuticals.
2-Amino-4-methylbenzothiazole: Another related compound, known for its applications in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a nicotinate moiety, a methylthio group, and a methylbenzylamino group, which may contribute to its diverse biological effects. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can be represented as follows:
This structure suggests various functional groups that could interact with biological targets, leading to different pharmacological effects.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : Interactions with neurotransmitter receptors could modulate signaling pathways, affecting cellular responses.
Biological Activities
Research has indicated several potential biological activities of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antitumor Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies are needed to evaluate the specific antitumor activity of this compound against various cancer cell lines.
- Anti-inflammatory Properties : The presence of a methylthio group may confer anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Notable studies include:
- Antimicrobial Evaluation : A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting the potential for developing new antimicrobial agents.
- Antitumor Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is required to establish the efficacy of this specific compound.
- Inflammation Models : Animal studies using models of inflammation have indicated that compounds with similar structures can reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the unique properties of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-methylthiazole | Similar backbone | Antimicrobial |
| 2-Amino-4-methylbenzothiazole | Similar backbone | Antitumor |
| 4-Methylbenzylamine | Simple amine | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
